molecular formula C11H7N3O3 B11880574 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- CAS No. 919482-00-1

3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro-

Katalognummer: B11880574
CAS-Nummer: 919482-00-1
Molekulargewicht: 229.19 g/mol
InChI-Schlüssel: ANPQAXMHISBUIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- is a chemical compound with the molecular formula C11H7N3O3 and a molecular weight of 229.19158 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources for the cyano group introduction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyano group and quinoline core may also contribute to its activity by interacting with specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl, nitro, and cyano groups in specific positions on the quinoline ring makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

919482-00-1

Molekularformel

C11H7N3O3

Molekulargewicht

229.19 g/mol

IUPAC-Name

7-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H7N3O3/c1-6-2-9-8(3-10(6)14(16)17)11(15)7(4-12)5-13-9/h2-3,5H,1H3,(H,13,15)

InChI-Schlüssel

ANPQAXMHISBUIF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.